molecular formula C9H12N4 B1282226 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine CAS No. 60078-77-5

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B1282226
CAS No.: 60078-77-5
M. Wt: 176.22 g/mol
InChI Key: SLKYXVMEKLCHRU-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of imidazoline derivatives Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with imidazoline receptors, which are involved in various physiological processes. The compound’s interaction with these receptors can influence enzyme activity, protein binding, and cellular signaling pathways. For instance, it can act as an agonist or antagonist, modulating the activity of enzymes and proteins associated with these receptors .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, its interaction with imidazoline receptors can result in the modulation of signaling pathways and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including disruption of cellular function and induction of apoptosis. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it can affect the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of diethylenetriamine with urea under specific conditions. The process is characterized by its simplicity, high yield, and low cost . Industrial production methods often employ similar routes, ensuring scalability and efficiency.

Chemical Reactions Analysis

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine can be compared with other imidazoline derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-aminoethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKYXVMEKLCHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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